molecular formula C13H10ClNO3S B2678090 5-(2-Chlorobenzamido)-3-methylthiophene-2-carboxylic acid CAS No. 926228-57-1

5-(2-Chlorobenzamido)-3-methylthiophene-2-carboxylic acid

Cat. No.: B2678090
CAS No.: 926228-57-1
M. Wt: 295.74
InChI Key: ZWWUYGVPPJUZQO-UHFFFAOYSA-N
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Description

The compound “2-(2-chlorobenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid” is similar to the one you’re asking about . It has a molecular weight of 321.78 and is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, “benzamide 5-chloro-2-hydroxybenzoic acid”, has been analyzed . The crystal belongs to the monoclinic crystal system with centrosymmetric space group P21/c. The observed unit cell parameters are a = 10.436 (5) Å, b = 1.186 (6) Å, c = 2.524 (4) Å, α = γ = 90°, and β = 06.87 (2)° .


Physical and Chemical Properties Analysis

The compound “2-(2-chlorobenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid” is a powder at room temperature . A related compound, “benzamide 5-chloro-2-hydroxybenzoic acid”, has a lower cut-off observed at 345 nm, indicating that the material is transparent in the whole visible region .

Scientific Research Applications

Chemical Synthesis and Derivatives

Research on related chemical compounds provides insights into the synthesis and potential applications of 5-(2-Chlorobenzamido)-3-methylthiophene-2-carboxylic acid. For instance, the study of reactions with methyl 3-hydroxythiophene-2-carboxylate reveals a route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, indicating potential synthetic pathways and derivatives for similar compounds (Corral & Lissavetzky, 1984). Additionally, the synthesis and study of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents highlight the therapeutic potential of thiophene derivatives in medical research (Noguchi et al., 2003).

Photoreleasable Protecting Groups

The development of photoreleasable protecting groups for carboxylic acids, such as 2,5-dimethylphenacyl chromophore, suggests the possibility of using similar strategies in the manipulation and controlled release of this compound and its derivatives (Klan, Zabadal & Heger, 2000).

Antimicrobial Activity

The synthesis and biological evaluation of thiophene carboxylic acid derivatives demonstrate their potential antimicrobial activity. For example, a study on 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives showed good in vivo activity, suggesting similar research avenues for this compound (Babu et al., 2016).

Safety and Hazards

The safety data sheet for “2-Chlorobenzoic acid” indicates that it may cause skin and eye irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Properties

IUPAC Name

5-[(2-chlorobenzoyl)amino]-3-methylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S/c1-7-6-10(19-11(7)13(17)18)15-12(16)8-4-2-3-5-9(8)14/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWUYGVPPJUZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)NC(=O)C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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